1-(Bromomethyl)-3-methylenecyclobutane

Lipophilicity Drug-likeness Medicinal chemistry building block

1-(Bromomethyl)-3-methylenecyclobutane (CAS 10555-46-1; molecular formula C₆H₉Br; molecular weight 161.04 g/mol) is a strained, bifunctional cyclobutane building block bearing both an exocyclic methylene group and a primary bromomethyl substituent on a four-membered carbocycle. This scaffold belongs to the methylenecyclobutane family, whose parent hydrocarbon exhibits a ring-strain energy of approximately 26.2–26.3 kcal/mol.

Molecular Formula C6H9Br
Molecular Weight 161.042
CAS No. 10555-46-1
Cat. No. B2721106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-methylenecyclobutane
CAS10555-46-1
Molecular FormulaC6H9Br
Molecular Weight161.042
Structural Identifiers
SMILESC=C1CC(C1)CBr
InChIInChI=1S/C6H9Br/c1-5-2-6(3-5)4-7/h6H,1-4H2
InChIKeyOLVUHYPOWFGJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-3-methylenecyclobutane (CAS 10555-46-1): Procurement-Grade Bifunctional Cyclobutane Scaffold Profile


1-(Bromomethyl)-3-methylenecyclobutane (CAS 10555-46-1; molecular formula C₆H₉Br; molecular weight 161.04 g/mol) is a strained, bifunctional cyclobutane building block bearing both an exocyclic methylene group and a primary bromomethyl substituent on a four-membered carbocycle . This scaffold belongs to the methylenecyclobutane family, whose parent hydrocarbon exhibits a ring-strain energy of approximately 26.2–26.3 kcal/mol [1]. The presence of two orthogonal reactive handles—an sp²-hybridized exocyclic olefin and an sp³-hybridized alkyl bromide—distinguishes it from simpler monofunctional cyclobutane derivatives and enables sequential or selective manipulation in synthetic sequences [2].

Why 1-(Bromomethyl)-3-methylenecyclobutane Cannot Be Replaced by Generic Bromomethylcyclobutanes or Monofunctional Analogs


Generic substitution of 1-(bromomethyl)-3-methylenecyclobutane with simpler analogs such as (bromomethyl)cyclobutane (CAS 17247-58-4) or 1-bromo-3-methylenecyclobutane (CAS 4934-60-5) is not chemically equivalent because each analog lacks the full bifunctional architecture that enables orthogonal reactivity [1]. (Bromomethyl)cyclobutane contains a C₅H₉Br framework with only the alkyl bromide handle and no exocyclic unsaturation, precluding participation in olefin-based transformations such as strain-release ring-opening difunctionalization [2]. Conversely, 1-bromo-3-methylenecyclobutane positions the halogen directly on the cyclobutane ring rather than on a benzylic/neopentyl-type methylene spacer, which fundamentally alters its nucleophilic substitution kinetics and eliminates the radical β-scission pathway characteristic of the 3-methylenecyclobutylmethyl system [3]. The quantitative evidence below establishes that these structural distinctions translate into measurable differences in lipophilicity, physical properties, radical reactivity, and synthetic utility—each directly impacting procurement decisions for target-oriented synthesis programs.

Quantitative Differentiation Evidence for 1-(Bromomethyl)-3-methylenecyclobutane Versus Closest Analogs


Lipophilicity (LogP) Comparison: Higher Partition Coefficient vs. Saturated and Ring-Brominated Analogs

1-(Bromomethyl)-3-methylenecyclobutane exhibits a computed LogP of 2.3475, which is higher than that of its two closest commercially available analogs: (bromomethyl)cyclobutane (LogP 2.1814) and 1-bromo-3-methylenecyclobutane (LogP 2.0999) . The enhanced lipophilicity arises from the combination of the exocyclic methylene group and the bromomethyl substituent adding both unsaturation and an additional carbon atom relative to the saturated or ring-halogenated comparators. This LogP difference of approximately 0.17–0.25 log units corresponds to a roughly 1.5–1.8× increase in octanol/water partition coefficient, which is meaningful for applications where passive membrane permeability or chromatographic retention governs compound performance .

Lipophilicity Drug-likeness Medicinal chemistry building block

Physical Property Differentiation: Boiling Point and Density Reflect Distinct Intermolecular Forces

The boiling point of 1-(bromomethyl)-3-methylenecyclobutane is reported as 75 °C at a reduced pressure of 20 Torr, while (bromomethyl)cyclobutane boils at 123–124 °C at atmospheric pressure (760 mmHg) [1]. Although measured under different pressure conditions, the substantial difference (75 °C at 20 Torr for the target vs. 123–124 °C at 760 mmHg for the comparator) indicates that the target compound is significantly more volatile, consistent with the presence of the exocyclic methylene group reducing molecular polarizability and intermolecular dispersion forces. The predicted density of the target compound is 1.36 ± 0.1 g/cm³, compared to 1.326 g/mL at 25 °C for (bromomethyl)cyclobutane, reflecting the higher mass-to-volume ratio conferred by the additional unsaturation [1].

Physical chemistry Purification Scale-up feasibility

Radical β-Scission Kinetics: Distinct Rearrangement Pathway Not Available to Saturated or Ring-Brominated Analogs

The 3-methylenecyclobutylmethyl radical—generated from 1-(bromomethyl)-3-methylenecyclobutane via reduction with tri-n-butyltin hydride—undergoes a characteristic β-scission rearrangement to give 2-allylallyl radicals, with Arrhenius parameters determined by kinetic EPR spectroscopy [1]. In a comparative study, the rate constants and activation energies for β-scission were measured across the homologous series cyclobutylmethyl, 3-methylenecyclobutylmethyl, and cyclobut-2-enylmethyl radicals, and were shown to change little despite the large increase in product radical stabilization from the allylic resonance in the 3-methylenecyclobutylmethyl system [2]. This finding establishes that the compound provides access to a radical ring-opening manifold that is mechanistically distinct from that of saturated (bromomethyl)cyclobutane-derived radicals and is not accessible from 1-bromo-3-methylenecyclobutane, where the bromine is directly attached to the ring and the radical center is at a different position [1][2].

Radical chemistry Kinetics Mechanistic probe

Ring-Strain Energy: Methylenecyclobutane Core Imparts Higher Ground-State Energy vs. Saturated Cyclobutane Analogs

The parent methylenecyclobutane core of 1-(bromomethyl)-3-methylenecyclobutane possesses an internal strain energy of approximately 26.2 kcal/mol, as determined from heats of combustion and hydrogenation measurements [1]. This strain energy is comparable to that of cyclobutane itself (26.2–26.3 kcal/mol) but the exocyclic double bond introduces additional reactivity modes—including strain-release C–C activation—that are absent in saturated bromomethylcyclobutanes [2]. The standard enthalpy of combustion of liquid methylenecyclobutane is −765.95 ± 0.12 kcal/mol, compared to −960.11 ± 0.16 kcal/mol for ethylcyclobutane, reflecting the smaller number of oxidizable methylene groups rather than a reduction in per-carbon strain [3]. Critically, the combination of ~26 kcal/mol ring strain with an exocyclic π-system renders the compound susceptible to nickel-catalyzed ring-opening difunctionalization, a transformation that exploits both strain release and olefin coordination, and is not accessible to saturated cyclobutane analogs [2].

Ring strain Thermochemistry Strain-release synthesis

Best-Fit Research and Industrial Application Scenarios for 1-(Bromomethyl)-3-methylenecyclobutane


Radical Clock and Mechanistic Probe Studies Employing β-Scission Kinetics

The well-characterized Arrhenius parameters for β-scission rearrangement of the 3-methylenecyclobutylmethyl radical (derived from this compound by tributyltin hydride reduction) make it an excellent radical clock substrate for calibrating radical reaction rates and distinguishing between concerted and stepwise mechanisms in physical organic chemistry. The absence of homoallylic conjugation in the parent radical—confirmed by negligible δ-hydrogen EPR hyperfine splittings—provides a clean baseline for studying non-perfect synchronisation effects in radical ring-opening [6].

Orthogonal Bifunctional Handle for Sequential C–C and C–X Bond Construction

The exocyclic methylene group can undergo strain-release Ni-catalyzed 1,4-dicarbofunctionalization with aryl/alkyl coupling partners, while the bromomethyl group remains available for subsequent nucleophilic substitution, cross-coupling, or Grignard formation . This orthogonality enables convergent synthetic strategies that build molecular complexity from a single cyclobutane template, a capability not available from (bromomethyl)cyclobutane (which lacks the olefin) or 1-bromo-3-methylenecyclobutane (which lacks the flexible bromomethyl spacer) [6].

Synthesis of Bicyclobutane Derivatives via 1,3-Dehydrobromination

Under treatment with potassium tert-butoxide in THF, bromomethyl-substituted methylenecyclobutane derivatives undergo competing 1,2- and 1,3-dehydrobromination pathways, with the 1,3-pathway providing access to highly strained bicyclobutane derivatives . The structural factors governing the product ratio (bicyclobutane vs. methylenecyclobutane) are substrate-dependent and offer a tunable entry into bicyclo[1.1.0]butane chemical space for bioisostere programs, a reactivity manifold not available from (bromomethyl)cyclobutane.

Fragment-Based Drug Discovery and sp³-Enriched Library Synthesis

With a LogP of 2.35, molecular weight of 161, one hydrogen-bond acceptor, and a high fraction of sp³-hybridized carbons, 1-(bromomethyl)-3-methylenecyclobutane meets key fragment-like physicochemical criteria . Its ring strain enables on-DNA or solid-phase ring-opening diversification, while the bromomethyl handle supports Suzuki–Miyaura and Buchwald–Hartwig coupling for library expansion, positioning the compound as a differentiated scaffold for fragment-based lead generation [6].

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